An In-depth Technical Guide to the Structural Properties and Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
An In-depth Technical Guide to the Structural Properties and Characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
Introduction: The Significance of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent heterocyclic motif found in a vast array of natural products, particularly in the isoquinoline alkaloids.[1][2] This structural core is of significant interest to researchers in medicinal chemistry and drug development due to the diverse and potent biological activities exhibited by its derivatives. The introduction of an oxo group at the C-1 position to form a lactam ring, as seen in 1-oxo-1,2,3,4-tetrahydroisoquinolines, further modulates the electronic and steric properties of the molecule, often leading to enhanced pharmacological profiles. These derivatives have been investigated for a range of therapeutic applications.[3] The addition of a carbonitrile group at the C-6 position, as in our topic molecule, 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, introduces a versatile functional group that can participate in various chemical transformations and potentially act as a key pharmacophoric element.
This guide provides a comprehensive overview of the structural properties and analytical characterization of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, offering insights into its synthesis, and the spectroscopic techniques employed for its identification and purity assessment. While specific experimental data for the title compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a robust framework for its study.
Molecular Structure and Crystallography
The foundational structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile consists of a fused bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The carbonitrile substituent at the 6-position is located on the aromatic portion of the molecule.
Caption: Molecular structure of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.
Table 1: Predicted Crystallographic Parameters (based on analogs)
| Parameter | Predicted Value/System | Rationale from Analogs |
| Crystal System | Monoclinic or Orthorhombic | Common systems for similar heterocyclic compounds.[1] |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for chiral and achiral derivatives.[1][5] |
| Key Interactions | N-H···O hydrogen bonds, C-H···N interactions, π-π stacking | These interactions are dominant in the crystal packing of related structures.[5] |
Synthesis of the 1-Oxo-1,2,3,4-tetrahydroisoquinoline Core
The synthesis of the 1-oxo-1,2,3,4-tetrahydroisoquinoline scaffold can be achieved through several synthetic routes. A common and effective method involves the reaction of homophthalic anhydride with an appropriate imine, which allows for the formation of the isoquinoline ring in a single step.[6][7]
Representative Synthetic Protocol (adapted from related syntheses)
This protocol describes a general approach for the synthesis of a 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative.
Step 1: Imine Formation
-
To a solution of the desired aldehyde or ketone in a suitable solvent (e.g., toluene, ethanol), add an equimolar amount of the primary amine.
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the formation of the imine.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Cyclization Reaction
-
Dissolve the crude imine in a dry, aprotic solvent such as toluene.
-
Add an equimolar amount of homophthalic anhydride to the solution.
-
Reflux the reaction mixture for a specified period (typically 1-4 hours), monitoring the reaction progress by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
A singlet for the N-H proton (amide).
-
Multiplets for the diastereotopic protons of the CH₂ groups at the C-3 and C-4 positions.
-
Signals in the aromatic region corresponding to the protons on the benzene ring. The substitution pattern will dictate the multiplicity of these signals.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. Expected signals include:
-
A signal for the carbonyl carbon (C=O) in the downfield region.
-
Signals for the carbon atoms of the nitrile group (C≡N).
-
Signals corresponding to the aliphatic carbons (C-3 and C-4).
-
A set of signals for the aromatic carbons.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, based on analogs)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale from Analogs |
| N-H | 8.0 - 9.0 (br s) | - | Amide protons in similar structures appear in this region.[8] |
| C1 (C=O) | - | 160 - 170 | Carbonyl carbons in lactams are typically in this range.[8] |
| C3 (CH₂) | 3.4 - 3.8 (m) | 40 - 50 | Aliphatic CH₂ adjacent to a nitrogen.[8] |
| C4 (CH₂) | 2.8 - 3.2 (m) | 25 - 35 | Aliphatic CH₂ adjacent to an aromatic ring.[8] |
| Aromatic CH | 7.0 - 8.0 (m) | 110 - 140 | Typical range for aromatic protons and carbons.[8] |
| C≡N | - | 115 - 125 | Nitrile carbons resonate in this region.[9] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale from Analogs |
| N-H Stretch (amide) | 3200 - 3400 | Typical for secondary amides.[10] |
| C=O Stretch (amide) | 1640 - 1680 | Characteristic strong absorption for a lactam carbonyl.[8] |
| C≡N Stretch | 2210 - 2260 | A sharp, medium intensity band for the nitrile group.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | Common for aromatic compounds.[11] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands are expected in this region.[11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.[12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for purification. A reverse-phase HPLC method would be suitable for this molecule.
Protocol: Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Caption: A generalized experimental workflow for the synthesis and characterization.
Conclusion
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile represents a molecule of significant interest within the broader class of biologically active tetrahydroisoquinolines. While specific experimental data for this exact compound remains to be fully documented in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established principles and data from closely related analogs. The methodologies and expected analytical data presented herein offer a solid foundation for researchers and drug development professionals working with this and similar heterocyclic scaffolds. Further investigation into the precise structural and biological properties of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.
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Ivanova, Y., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1395. Retrieved from [Link]
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